Potassium (E)-3-phenylpropenyl-1-trifluoroborate
Overview
Description
Potassium (E)-3-phenylpropenyl-1-trifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatile applications. This compound is characterized by the presence of a trifluoroborate group attached to a phenylpropenyl moiety, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (E)-3-phenylpropenyl-1-trifluoroborate typically involves the reaction of (E)-3-phenylpropenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, under anhydrous conditions to prevent hydrolysis of the boronic acid. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Potassium (E)-3-phenylpropenyl-1-trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation Reactions: The phenylpropenyl moiety can undergo oxidation to form corresponding epoxides or ketones.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., bromine, chlorine) and alkoxides (e.g., sodium methoxide). The reactions are typically carried out in polar solvents, such as acetonitrile or dimethyl sulfoxide, at room temperature.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: The major products are substituted phenylpropenyl derivatives.
Oxidation Reactions: The major products include epoxides, ketones, or carboxylic acids.
Reduction Reactions: The major products are alkanes or alcohols.
Scientific Research Applications
Potassium (E)-3-phenylpropenyl-1-trifluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.
Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment, where boron atoms are used to target and destroy cancer cells.
Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Potassium (E)-3-phenylpropenyl-1-trifluoroborate involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can act as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This interaction is crucial in catalytic processes and the formation of carbon-carbon bonds in organic synthesis. Additionally, the phenylpropenyl moiety can undergo various transformations, contributing to the compound’s versatility in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Potassium (E)-3-phenylpropenylboronic acid
- Potassium (E)-3-phenylpropenyl-1-fluoroborate
- Potassium (E)-3-phenylpropenyl-1-chloroborate
Uniqueness
Potassium (E)-3-phenylpropenyl-1-trifluoroborate is unique due to the presence of the trifluoroborate group, which imparts distinct reactivity and stability compared to other boron-containing compounds. The trifluoroborate group enhances the compound’s ability to participate in cross-coupling reactions and other transformations, making it a valuable reagent in synthetic chemistry.
Properties
IUPAC Name |
potassium;trifluoro-[(E)-3-phenylprop-1-enyl]boranuide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF3.K/c11-10(12,13)8-4-7-9-5-2-1-3-6-9;/h1-6,8H,7H2;/q-1;+1/b8-4+; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNELUEBTICJTGF-ZFXMFRGYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=CCC1=CC=CC=C1)(F)(F)F.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C/CC1=CC=CC=C1)(F)(F)F.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF3K | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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